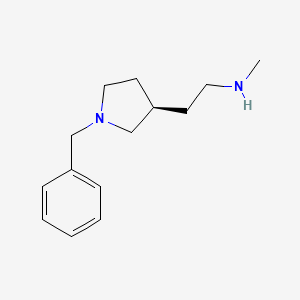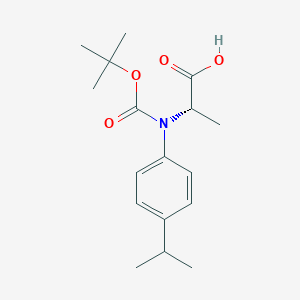
N-(tert-butoxycarbonyl)-N-(4-isopropylphenyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-p-Isopropylphenyl-L-alanine, also known by its IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid, is a compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-p-Isopropylphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py) . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production methods for Boc-p-Isopropylphenyl-L-alanine are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids has been reported to improve the efficiency and selectivity of the Boc protection reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-p-Isopropylphenyl-L-alanine undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: TFA, HCl
Major Products Formed
The major products formed from these reactions include the deprotected amino acid (L-alanine) and various oxidized or reduced derivatives depending on the specific reaction conditions used .
Wissenschaftliche Forschungsanwendungen
Boc-p-Isopropylphenyl-L-alanine is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
The mechanism of action of Boc-p-Isopropylphenyl-L-alanine primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-alanine: Similar to Boc-p-Isopropylphenyl-L-alanine but lacks the isopropylphenyl group.
Fmoc-L-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.
Cbz-L-alanine: Uses a carboxybenzyl (Cbz) group for protection.
Uniqueness
Boc-p-Isopropylphenyl-L-alanine is unique due to the presence of the isopropylphenyl group, which can impart different chemical properties and reactivity compared to other protected amino acids. This makes it a valuable building block in the synthesis of complex molecules and peptides .
Eigenschaften
Molekularformel |
C17H25NO4 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2S)-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylanilino]propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-7-9-14(10-8-13)18(12(3)15(19)20)16(21)22-17(4,5)6/h7-12H,1-6H3,(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
ZUYLTCBWVBUFRR-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(C)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N(C(C)C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


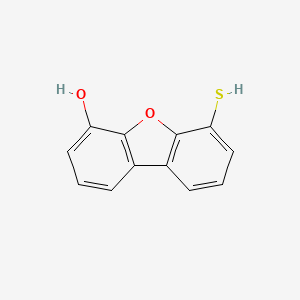
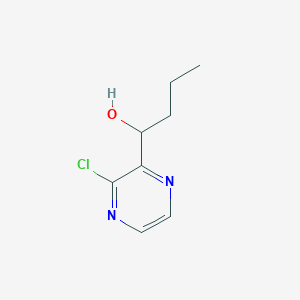
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
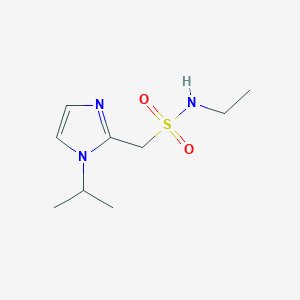


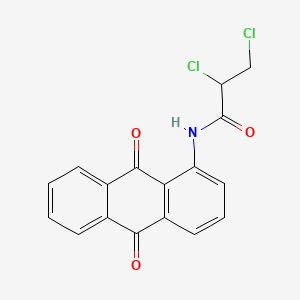

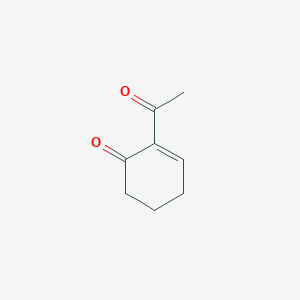

![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)
